

Isotopic Purity of Olopatadine-d3 N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15599706

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Introduction

Olopatadine is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the drug and its metabolites in biological matrices. **Olopatadine-d3 N-Oxide** is the deuterated form of a primary metabolite of Olopatadine. The strategic incorporation of three deuterium atoms (d3) provides a distinct mass shift, enabling its use as an ideal internal standard in mass spectrometry-based bioanalysis.

The reliability of quantitative data derived from assays using **Olopatadine-d3 N-Oxide** is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal signal overlap with the unlabeled analyte, thereby preventing analytical bias and ensuring the integrity of the study results. This technical guide provides an in-depth overview of the methods used to determine the isotopic purity of **Olopatadine-d3 N-Oxide**, including detailed experimental protocols and data presentation.

Data Presentation

The quality of **Olopatadine-d3 N-Oxide** is typically detailed in a Certificate of Analysis (CoA) provided by the supplier. The following tables represent typical data found in a CoA for a high-

quality standard. Note: The values presented here are for illustrative purposes, and the exact data for a specific lot should be obtained from the supplier's CoA.

Table 1: General Properties of **Olopatadine-d3 N-Oxide**

Property	Specification
Chemical Name	(Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-di(trideuteriomethyl)propan-1-amine Oxide
CAS Number	1331666-71-7[1]
Molecular Formula	C ₂₁ H ₂₀ D ₃ NO ₄ [1]
Molecular Weight	356.4 g/mol [1]
Appearance	Off-White to Pale Yellow Solid

Table 2: Purity and Isotopic Enrichment of **Olopatadine-d3 N-Oxide**

Parameter	Method	Result
Chemical Purity	HPLC	>99.0%
Isotopic Purity (d3)	Mass Spectrometry	≥98%
Deuterium Incorporation	¹ H NMR / Mass Spectrometry	≥99% atom % D
Unlabeled (d0) Content	Mass Spectrometry	<1.0%

Experimental Protocols

The determination of isotopic purity and enrichment of **Olopatadine-d3 N-Oxide** relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Determination of Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry

(LC-HRMS)

This method is used to determine the relative abundance of the deuterated species (d3) compared to the unlabeled (d0) and partially labeled (d1, d2) species.

a. Sample Preparation:

- Prepare a stock solution of **Olopatadine-d3 N-Oxide** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a working concentration of 1 µg/mL using a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid.

b. Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C

c. High-Resolution Mass Spectrometry Conditions:

- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C

- Desolvation Temperature: 350 °C
- Scan Range: m/z 100-500
- Data Acquisition: Full scan mode with a resolution of at least 30,000.

d. Data Analysis:

- Integrate the chromatographic peak corresponding to **Olopatadine-d3 N-Oxide**.
- Extract the mass spectrum for the integrated peak.
- Generate extracted ion chromatograms (EICs) for the theoretical m/z values of the protonated unlabeled (d0), and deuterated (d1, d2, d3) forms of Olopatadine N-Oxide.
- Calculate the isotopic purity by determining the area of the d3 peak as a percentage of the total area of all isotopic peaks (d0 to d3).

Confirmation of Deuterium Labeling Position by ^1H NMR Spectroscopy

NMR spectroscopy is used to confirm the location of the deuterium atoms by observing the absence of signals at the corresponding positions in the proton spectrum.

a. Sample Preparation:

- Dissolve 5-10 mg of the **Olopatadine-d3 N-Oxide** sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
- Vortex the sample until fully dissolved.

b. NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Nucleus: ^1H
- Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

- Temperature: 25 °C

c. Data Analysis:

- Acquire the ^1H NMR spectrum of the **Olopatadine-d3 N-Oxide** sample.
- Compare the spectrum to that of an unlabeled Olopatadine N-Oxide standard.
- Confirm the absence or significant reduction of the proton signals corresponding to the N-methyl groups, which confirms the d3 labeling is on these groups.
- Integration of the remaining proton signals can provide a semi-quantitative assessment of purity.

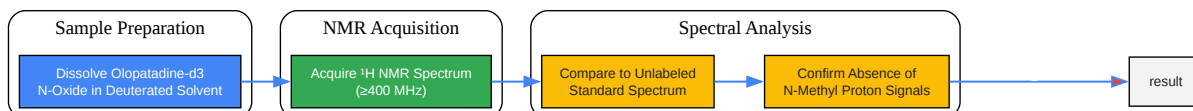
Mandatory Visualizations

The following diagrams illustrate the workflows for the determination of isotopic purity of **Olopatadine-d3 N-Oxide**.



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Caption: LC-HRMS workflow for isotopic purity determination.



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Caption: NMR workflow for confirming deuterium labeling position.

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References

- 1. clearsynth.com [clearsynth.com]
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